4-(4-Methylphenyl)-6-phenylpyridin-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenyl)-6-phenylpyridin-2-amine” would be expected to feature a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring would be a phenyl group (a six-membered carbon ring) and a methylphenyl group (a phenyl group with an additional methyl group attached) .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various types of chemical reactions characteristic of its functional groups. These could include electrophilic aromatic substitution reactions on the phenyl rings, and nucleophilic substitution reactions at the amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, its solubility in various solvents would be influenced by the polarities of its functional groups. Its melting and boiling points would depend on the strengths of the intermolecular forces present in the compound .Scientific Research Applications
Biochemical Implications and Environmental Interactions
Neurological Effects and Potential Therapeutic Applications : Research has explored the neurological effects of related heterocyclic amines, especially in the context of Parkinson's disease. Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been studied for their neurotoxic effects, which mimic Parkinson's disease symptoms by damaging dopamine-producing neurons in the brain. Such studies provide a framework for investigating the biochemical pathways and potential therapeutic targets for neurodegenerative diseases (Langston et al., 1983).
Carcinogenic Potential and Dietary Exposure : The metabolic pathways and health impacts of heterocyclic amines formed during the cooking of meat have been extensively studied. Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are examples of dietary carcinogens whose intake and biological effects have been quantified, offering insight into the environmental and lifestyle factors contributing to cancer risk (Wakabayashi et al., 1993).
Pharmacokinetics and Drug Metabolism
- Metabolic Pathways and Genetic Factors : The role of genetic polymorphisms in the metabolism of heterocyclic amines highlights the complexity of human responses to potential toxins. Studies on the metabolic conversion of these compounds through specific enzyme pathways, such as CYP1A2, and the impact of genetic variants offer critical insights into individual susceptibility to diseases like cancer. This research underscores the importance of understanding the pharmacokinetics and genetic factors influencing drug metabolism and disease risk (Koutros et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological function of the target.
Biochemical Pathways
Related compounds have been found to impact various metabolic pathways . For instance, certain metabolites have been associated with the progression of diseases like gastric cancer .
Pharmacokinetics
Related compounds such as mephedrone have been studied, and their effects on the body, including elevated blood pressure and heart rate, hyperthermia, and increased glucose levels, have been documented .
Result of Action
Related compounds have shown various effects, including antileishmanial and antimalarial activities . For instance, one compound showed superior antipromastigote activity and significant inhibition effects against Plasmodium berghei .
Safety and Hazards
The safety and hazards associated with “4-(4-Methylphenyl)-6-phenylpyridin-2-amine” would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when handling chemical substances, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)-6-phenylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-7-9-14(10-8-13)16-11-17(20-18(19)12-16)15-5-3-2-4-6-15/h2-12H,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAVCXVKCYWZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674638 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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